3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5/c1-12-11-16(20-9-10-23(3)4)24-18(21-12)17(13(2)22-24)14-5-7-15(19)8-6-14/h5-8,11,20H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLMLCHEXRLQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents introduce the dimethylaminoethyl and methyl groups, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro studies demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can induce significant cytotoxic effects against human cancer cells, suggesting its utility as a scaffold for developing novel anticancer agents .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity, particularly against kinases involved in cancer progression. Research indicates that pyrazolo[1,5-a]pyrimidines can act as selective inhibitors of certain kinases like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This property positions the compound as a potential candidate for targeted cancer therapies .
Neuroprotective Effects
Another promising application of this compound is in neuroprotection. Pyrazolo[1,5-a]pyrimidines have been studied for their ability to protect neuronal cells from oxidative stress and neuroinflammation. This suggests potential therapeutic roles in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Properties
Recent investigations have also revealed antimicrobial activities associated with pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown efficacy against various bacterial strains, indicating its potential use in developing new antibiotics .
Case Study 1: Anticancer Activity
A study published in Molecules (2021) explored the synthesis and biological evaluation of various pyrazolo[1,5-a]pyrimidine derivatives. The results indicated that specific modifications to the core structure enhanced the anticancer activity against breast and lung cancer cell lines. The study concluded that these compounds could serve as lead structures for further drug development .
Case Study 2: Neuroprotective Mechanisms
Research conducted by Umesha et al. (2009) evaluated the neuroprotective effects of several pyrazolo derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal apoptosis and inflammation, paving the way for their application in treating neurodegenerative disorders .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Position 3 : The 4-chlorophenyl group in the target compound may enhance lipophilicity compared to 4-fluorophenyl (e.g., compounds 47–51) . Chlorine’s electron-withdrawing nature could influence receptor binding affinity vs. fluorine.
- Position 7: The dimethylaminoethyl side chain in the target compound balances basicity and solubility. Analogous CRF1 antagonists (e.g., MPZP) use bulkier N,N-bis(2-methoxyethyl) groups for improved receptor interaction .
- Anti-mycobacterial analogs prioritize phenyl or substituted phenyl groups at position 5 (e.g., compound 47: 5-phenyl) .
Anti-Mycobacterial Activity
Compounds with 4-fluorophenyl at position 3 and phenyl at position 5 (e.g., 47–51) exhibit MIC values <1 µM against Mycobacterium tuberculosis . The target compound’s 4-chlorophenyl group may enhance membrane permeability but requires empirical validation.
CRF1 Receptor Antagonism
- MPZP (IC₅₀ = 12 nM for CRF1) demonstrates that bulky, polar side chains (e.g., bis-methoxyethyl) enhance receptor affinity .
- 3-(2,4-Dichlorophenyl) analogs () show nanomolar CRF1 binding but lower selectivity due to dichloro substitution .
- The target compound’s dimethylaminoethyl side chain may offer moderate CRF1 affinity but likely less than MPZP due to reduced steric bulk.
Physicochemical Properties
Notes:
- The dimethylaminoethyl group in the target compound improves water solubility vs. pyridylmethyl analogs (e.g., compound 47) .
- MPZP’s bis-methoxyethyl side chain enhances solubility but may reduce blood-brain barrier penetration .
Biological Activity
The compound 3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and structure-activity relationships (SAR).
- Molecular Formula : C16H19ClN4
- Molecular Weight : 302.80 g/mol
- CAS Registry Number : 132-22-9
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of 3-amino-pyrazoles with various electrophiles. For instance, a recent study synthesized derivatives by reacting dicarbonyl compounds with substituted pyrazoles to yield compounds with enhanced biological profiles .
Antibacterial and Antifungal Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antibacterial and antifungal activities. For example, a study evaluated several derivatives for their ability to inhibit biofilm formation and quorum sensing in bacteria. The compound demonstrated notable efficacy against various strains of bacteria, suggesting potential applications in treating biofilm-associated infections .
Anticancer Activity
Pyrazolo[1,5-a]pyrimidines have been identified as promising anticancer agents due to their ability to inhibit key signaling pathways involved in tumor growth. Specific analogs have shown inhibitory effects on BRAF(V600E) mutations, which are prevalent in melanoma. This highlights the potential for developing targeted therapies based on this scaffold .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies demonstrated that it could reduce nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. Key modifications that enhance activity include:
- Substituents on the aromatic ring : Variations in substituents can alter potency and selectivity.
- Dimethylamino group : The presence of this group is often associated with increased lipophilicity and improved cellular uptake.
A detailed SAR analysis can be found in Table 1.
| Compound | Substituent | Biological Activity | Reference |
|---|---|---|---|
| A | -Cl | Antibacterial | |
| B | -F | Anticancer | |
| C | -OCH3 | Anti-inflammatory |
Case Studies
- Antibacterial Study : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested against Staphylococcus aureus and E. coli. The most potent derivative exhibited an MIC value of 0.5 µg/mL against S. aureus, demonstrating significant antibacterial activity .
- Anticancer Evaluation : In a preclinical study on melanoma models, a derivative targeting BRAF(V600E) showed a reduction in tumor size by 60% compared to control groups, indicating strong anticancer potential .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors under inert atmospheres (e.g., argon). Key steps include nucleophilic substitution with dimethylaminoethylamine and purification via silica gel chromatography. For example, sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at 0°C facilitates alkoxy group introduction, followed by heating to room temperature for 16–19 hours . Yield optimization requires controlled solvent selection (e.g., DMSO for solubility) and stoichiometric ratios of intermediates.
Q. How is structural confirmation achieved for this compound, and what analytical techniques are critical for characterization?
- Methodology : Nuclear magnetic resonance (NMR; ¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. X-ray crystallography provides definitive proof of stereochemistry and crystal packing, as demonstrated for related pyrazolo[1,5-a]pyrimidines (e.g., bond angles and torsion angles in ). For example, single-crystal X-ray diffraction (SCXRD) with R factor < 0.055 ensures accuracy in bond-length measurements .
Q. What in vitro assays are used for initial biological screening, and how are potency metrics (e.g., IC₅₀) determined?
- Methodology : Enzyme inhibition assays (e.g., CRF1 receptor binding) employ radiolabeled ligands (³H-labeled antagonists) in competitive binding studies. Data are analyzed via nonlinear regression to calculate IC₅₀ values. For instance, CRF1 receptor antagonism is quantified using HEK293 cells expressing recombinant receptors, with Ki values derived from Cheng-Prusoff equations .
Advanced Research Questions
Q. What molecular interactions underlie the compound’s selectivity for CRF1 receptors, and how do structural modifications alter binding affinity?
- Methodology : Docking studies (e.g., AutoDock Vina) and site-directed mutagenesis identify key residues (e.g., transmembrane domain residues in CRF1). The 4-chlorophenyl group enhances hydrophobic interactions, while the dimethylaminoethyl sidechain forms hydrogen bonds with Glu/Asp residues. Structural analogs with trifluoromethyl substitutions (e.g., ) show altered binding kinetics due to electronegativity and steric effects .
Q. How can conflicting data on enzyme inhibition efficacy across studies be resolved?
- Methodology : Contradictions may arise from assay conditions (e.g., pH, ionic strength) or cell-line variability. Meta-analyses using standardized protocols (e.g., uniform ATP concentrations in kinase assays) and orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) validate findings. For example, discrepancies in FAAH inhibition ( vs. 3) may reflect differences in substrate specificity or allosteric modulation .
Q. What pharmacokinetic challenges exist for in vivo studies, and how are brain penetration and bioavailability optimized?
- Methodology : Lipophilicity (logP) and polar surface area (PSA) are tuned via substituent modifications. Microdialysis in rodents quantifies brain-to-plasma ratios, while LC-MS/MS measures plasma half-life. The dimethylaminoethyl group improves blood-brain barrier penetration (logBB > 0.3) but may reduce aqueous solubility. Prodrug strategies (e.g., sulfonate esters in ) enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
